molecular formula C12H17ClN2 B3293974 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- CAS No. 885653-43-0

4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-

Cat. No.: B3293974
CAS No.: 885653-43-0
M. Wt: 224.73 g/mol
InChI Key: ZQRFEADBVBFOPB-UHFFFAOYSA-N
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Description

Background and Initial Research Context of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-

The initial research context for compounds like 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- is rooted in the extensive exploration of the piperidine (B6355638) scaffold in medicinal chemistry. nih.govresearchgate.net The piperidine ring is a privileged structure due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing various functional groups. The presence of the 4-aminopiperidine (B84694) core is significant, as this moiety is a key building block in the synthesis of a wide range of biologically active molecules.

Research into 4-aminopiperidine derivatives has been driven by the quest for novel therapeutic agents. The introduction of a lipophilic (4-chlorophenyl)methyl group at the 4-position is a common strategy in drug design to enhance binding affinity to biological targets and to modulate properties such as membrane permeability. While specific early research on 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- is not extensively documented in publicly available literature, the rationale for its synthesis would likely have been to explore structure-activity relationships (SAR) within a series of related compounds targeting a specific biological pathway or receptor. The 4-chlorophenyl group, in particular, is a common substituent in medicinal chemistry, known to influence the electronic and steric properties of a molecule, which can in turn affect its biological activity.

Historical Trajectory of Related Chemical Entities in Academic Research

The historical trajectory of piperidine-containing compounds in academic research is rich and dates back to the isolation of piperine (B192125) from black pepper in the 19th century. wikipedia.org This discovery sparked interest in the piperidine scaffold and its derivatives. Throughout the 20th century, the synthesis and biological evaluation of piperidine derivatives have been a major focus of medicinal chemistry research.

The development of synthetic methods for constructing the piperidine ring and for introducing substituents at various positions has been a key area of investigation. nih.gov Early research often focused on the synthesis of analogs of naturally occurring alkaloids. Over time, with the advancement of rational drug design, the focus shifted towards the synthesis of novel piperidine derivatives with specific therapeutic applications in mind.

The 4-aminopiperidine core, a key feature of the subject compound, has been incorporated into a wide array of molecules with diverse pharmacological activities. For instance, derivatives of 4-anilinopiperidine are key intermediates in the synthesis of potent opioid analgesics like fentanyl and its analogs. researchgate.netfederalregister.gov This highlights the long-standing interest in the 4-aminopiperidine scaffold for the development of central nervous system (CNS) active agents. Furthermore, the exploration of 4-aminopiperidines has extended to other therapeutic areas, including their investigation as antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com

Current Significance in Contemporary Chemical and Biological Sciences

In contemporary chemical and biological sciences, piperidine derivatives, including those related to 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-, continue to be of significant interest. The versatility of the piperidine scaffold allows for its use in the development of a wide range of therapeutic agents. researchgate.netencyclopedia.pub

Current research is focused on several key areas:

Drug Discovery: The piperidine moiety is a common feature in modern drug discovery programs. nbinno.com Researchers are actively designing and synthesizing novel piperidine derivatives as potential treatments for a variety of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.netresearchgate.net For example, piperidin-4-yl-aminopyrimidine derivatives have been developed as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov

Chemical Synthesis: The development of new and efficient synthetic methods for the construction and functionalization of the piperidine ring remains an active area of research. nih.gov These advancements facilitate the creation of libraries of diverse piperidine derivatives for high-throughput screening and lead optimization.

Biological Probes: Well-characterized piperidine derivatives are often used as biological probes to study the function of specific proteins and biological pathways. Their ability to be tailored for high affinity and selectivity makes them valuable tools in chemical biology.

The 4-aminopiperidine core, in particular, is being explored for its potential in developing novel antifungal agents. mdpi.com The structural features of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-, with its combination of a basic amino group and a lipophilic aromatic substituent, make it and related compounds interesting candidates for further investigation in various therapeutic areas.

Interactive Data Table: Biological Activities of Selected Piperidine Derivatives

Compound ClassExample/DerivativeBiological Activity/Application
4-Aminopiperidines1-benzyl-N-dodecylpiperidin-4-amineAntifungal activity against Candida spp. and Aspergillus spp. mdpi.com
4-AnilinopiperidinesFentanylPotent opioid analgesic researchgate.net
Piperidin-4-yl-aminopyrimidinesNovel designed derivativesPotent non-nucleoside HIV-1 reverse transcriptase inhibitors nih.gov
Substituted 4-PiperidonesVarious synthesized compoundsLocal anesthetic, antibacterial, and antifungal activities researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12/h1-4,15H,5-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRFEADBVBFOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 4 Piperidinamine, 4 4 Chlorophenyl Methyl

Novel Synthetic Approaches and Methodological Advancements

Flow Chemistry and Continuous Synthesis Techniques

The synthesis of highly functionalized piperidines, such as 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-, can be resource-intensive and present challenges when scaling up using traditional batch methods. Continuous flow chemistry, or microreactor technology, offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, particularly when handling hazardous reagents or intermediates. almacgroup.com

A plausible and efficient synthetic route to the 4-amino-4-arylmethylpiperidine core involves a multi-step sequence adaptable to flow chemistry. A key transformation in the synthesis of such amines is reductive amination. researchgate.net This process, which converts a carbonyl group into an amine, is well-suited for continuous flow setups. researchgate.netrsc.org For instance, a protected piperidone could be reacted with a nitrogen source, and the resulting imine or enamine intermediate can be reduced in-line using catalytic hydrogenation. Flow hydrogenation reactors, such as H-Cube® systems, allow for the safe use of high-pressure hydrogen with a solid-supported catalyst, minimizing risks associated with this reaction in batch processing.

Derivatization Strategies and Analog Design for Research Exploration

The 4-aminopiperidine (B84694) scaffold is a versatile platform for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR). nih.govnih.gov Derivatization can be targeted at several key positions within the 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- molecule to modulate its physicochemical and pharmacological properties.

Homologation, the process of systematically increasing the length of a carbon chain, is a common strategy in medicinal chemistry to probe the optimal spatial relationship between key pharmacophoric groups. For 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-, the methylene (B1212753) linker connecting the C4 position of the piperidine (B6355638) ring and the 4-chlorophenyl group can be varied.

ModificationStructureRationale
Parent Compound Piperidine-CH₂-ArBaseline structure for comparison.
Direct Linkage Piperidine-ArInvestigates the necessity of the methylene spacer for optimal orientation.
Ethyl Linker Piperidine-CH₂-CH₂-ArExplores the effect of increased distance and flexibility on activity.
Propyl Linker Piperidine-CH₂-CH₂-CH₂-ArFurther probes the spatial requirements of the binding pocket.

The synthesis of these analogs can be achieved by selecting appropriate starting materials, for example, by using (4-chlorophenyl)acetic acid or 3-(4-chlorophenyl)propanoic acid derivatives in the synthetic sequence.

The piperidine ring of the target compound contains two nitrogen atoms that are amenable to modification: the ring nitrogen (N1) and the exocyclic amino group (N4).

N1 Position: The secondary amine of the piperidine ring is a prime site for introducing a wide variety of substituents. Common modifications include:

N-Alkylation: Introduction of small alkyl groups (methyl, ethyl) or larger, more complex chains.

N-Acylation: Reaction with acyl chlorides or carboxylic acids to form amides, which can alter electronic properties and hydrogen bonding capabilities.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce diverse N-benzyl or other N-alkyl groups. researchgate.net

N4 Position: The primary amino group can also be functionalized. For instance, it can be acylated to form amides or undergo reductive amination to yield secondary or tertiary amines, allowing for fine-tuning of basicity and lipophilicity. nih.gov

These derivatization reactions enable the creation of a library of compounds to explore how substituents at these positions influence biological activity. nih.gov

The 4-chlorophenyl group is another key area for modification to probe electronic and steric effects. The properties of substituents on an aromatic ring can significantly impact a molecule's interaction with biological targets. nih.govmdpi.com The chlorine atom can be moved to the ortho- or meta-positions, or it can be replaced entirely with other functional groups.

PositionSubstituentElectronic EffectRationale
para-ClElectron-withdrawing, Halogen bond donorParent compound.
para-FElectron-withdrawing, smaller sizeModulates electronics and potential metabolic stability.
para-CH₃Electron-donatingProbes preference for electron-rich aromatics. dndi.org
para-OCH₃Strong electron-donatingIncreases electron density and potential for H-bonding.
para-CNStrong electron-withdrawingInvestigates the effect of a strong dipole. dndi.org
meta-ClElectron-withdrawingAlters the position of electronic influence and steric profile. frontiersin.org
ortho-ClElectron-withdrawingIntroduces potential steric hindrance near the linker.

Systematic variation of these substituents provides insight into the electronic and steric requirements of the target binding site. mdpi.comfrontiersin.org

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the key interactions necessary for biological activity. cambridgemedchemconsulting.com

Aromatic Ring Bioisosteres: The 4-chlorophenyl ring can be replaced with other aromatic systems. For example, replacing the phenyl ring with a pyridine or thiophene ring introduces heteroatoms that can alter polarity, solubility, and metabolic stability, and may serve as additional hydrogen bond acceptors.

Piperidine Ring Bioisosteres: The piperidine ring itself is a frequent target for bioisosteric replacement. cambridgemedchemconsulting.com

Piperazine: Replacing the piperidine with a piperazine introduces a second nitrogen atom, which can be a site for further derivatization and can significantly alter the pKa and solubility of the compound. nih.gov

Morpholine: The introduction of an oxygen atom in the ring increases polarity and can reduce metabolism often seen at the carbons adjacent to the ring nitrogen. cambridgemedchemconsulting.com

Spirocyclic Systems: More rigid scaffolds, such as 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane, have been developed as piperidine mimetics. researchgate.netenamine.netresearchgate.net These constrained analogs can lock the molecule into a specific conformation, potentially increasing affinity for the target, and can offer novel intellectual property.

Original MoietyBioisosteric ReplacementPotential Advantage
PiperidinePiperazineAdditional site for derivatization, altered pKa/solubility. cambridgemedchemconsulting.com
Piperidine1-Azaspiro[3.3]heptaneImproved metabolic stability, novel exit vectors. researchgate.netenamine.net
PhenylPyridylH-bond acceptor, improved solubility.
Cyclohexyl (as a saturated analog)OxetaneReduced lipophilicity, improved metabolic profile. nih.gov

By employing these derivatization and bioisosteric replacement strategies, researchers can systematically explore the chemical space around the 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- scaffold to optimize its properties for specific research applications.

Preclinical Pharmacological Investigations: in Vitro and Non Human in Vivo Models

In Vitro Biological Activity Profiling

Comprehensive searches of scientific literature and publicly accessible databases revealed no specific studies detailing the in vitro biological activity of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-.

There is currently no available data from cell-based functional assays for 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-. This includes, but is not limited to, studies on cellular proliferation, apoptosis, or migration.

Information regarding the efficacy and potency of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- in any cellular model is not present in the reviewed literature.

No receptor occupancy or ligand-binding assay data for 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- in cellular systems has been identified.

In Vivo Mechanistic Studies in Animal Models (Non-Human, Excluding Efficacy and Safety Trials)

There is a lack of published in vivo mechanistic studies for 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- in non-human animal models.

No studies assessing in vivo target engagement or identifying pharmacodynamic markers for 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- were found.

Data from investigations into the modulation of biological pathways in animal models by 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- is not available.

Computational and Theoretical Studies of 4 Piperidinamine, 4 4 Chlorophenyl Methyl

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis is crucial for understanding the potential biological targets of a compound.

Binding Site Characterization and Interaction Hotspots

Without specific studies, the binding site characteristics and interaction hotspots for 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-, on any particular protein target remain unknown. A theoretical analysis would involve identifying key amino acid residues that could form hydrogen bonds, hydrophobic interactions, or pi-stacking with the piperidinamine and chlorophenyl groups of the ligand.

Conformational Analysis within Binding Pockets

The conformational flexibility of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-, would play a significant role in its ability to adapt to different binding pockets. Research in this area would typically explore the various low-energy conformations the molecule can adopt upon binding to a receptor, which is essential for determining the strength and specificity of the interaction.

Molecular Dynamics Simulations and Conformational Landscape

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of ligand-receptor interactions in a biological environment.

Stability and Dynamics of Ligand-Receptor Complexes

Should a relevant biological target be identified, MD simulations could be employed to assess the stability of the resulting complex. This would involve analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the structural integrity and flexibility of the complex over the simulation period.

Solvation Effects and Ligand Flexibility

The influence of the surrounding solvent (typically water) on the binding affinity and conformational preferences of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-, would be a key aspect of MD studies. These simulations would also provide a detailed understanding of the ligand's own flexibility and how it changes upon binding to a target.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. For 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-, such calculations could elucidate its molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution. This information is valuable for understanding its reactivity and the nature of its interactions with biological targets. However, no specific quantum chemical studies for this compound are currently available in the reviewed literature.

Electronic Structure and Reactivity Predictions

The electronic structure and reactivity of a molecule are fundamental to understanding its chemical behavior. Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating these properties. For derivatives of 4-aminopiperidine (B84694), DFT calculations have been employed to determine key reactivity descriptors. nih.govresearchgate.netnih.govbohrium.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For 4-aminopiperidine derivatives, the presence of various substituents has been shown to modulate these energy levels. nih.govresearchgate.netnih.govbohrium.com In the case of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-, the electron-withdrawing nature of the chlorine atom on the phenyl ring is expected to lower both the HOMO and LUMO energy levels. This could influence the molecule's interaction with biological targets.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In studies of similar piperidine (B6355638) derivatives, MEP maps have been used to identify potential sites for electrophilic and nucleophilic attack. nih.govresearchgate.netnih.govbohrium.com For 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-, the nitrogen atoms of the piperidine ring and the primary amine would be expected to be electron-rich regions, appearing as red or yellow on an MEP map. Conversely, the hydrogen atoms attached to these nitrogens and the region around the chlorophenyl group would likely be electron-deficient, appearing as blue.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Studies on related 4-aminopiperidine compounds have shown that substitutions on the scaffold can significantly alter these parameters, thereby tuning the molecule's reactivity. nih.govresearchgate.netnih.govbohrium.com For instance, a compound with a chloro substitution has been found to be softer and more reactive compared to its unsubstituted counterpart. nih.govresearchgate.net

DescriptorPredicted Influence of (4-chlorophenyl)methyl group
HOMO EnergyExpected to be lowered due to the electron-withdrawing nature of the chlorophenyl group.
LUMO EnergyExpected to be lowered.
HOMO-LUMO GapMay be altered, influencing the overall stability and reactivity.
MEP - Nucleophilic RegionsPredicted around the nitrogen atoms of the piperidine and amino groups.
MEP - Electrophilic RegionsPredicted around the hydrogen atoms of the amino groups and the chlorophenyl ring.

Spectroscopic Property Simulations for Characterization

Computational methods can also simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are invaluable for the structural elucidation and characterization of novel compounds.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed to aid in the interpretation of experimental spectra. For piperidine derivatives, the conformation of the ring (chair, boat, or twist-boat) and the axial or equatorial orientation of substituents significantly influence the chemical shifts. Computational studies on substituted piperidin-4-ones have demonstrated a good correlation between calculated and experimental NMR data. In 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-, the piperidine ring is expected to adopt a chair conformation, with the bulky 4-[(4-chlorophenyl)methyl]- and 4-amino groups likely occupying equatorial positions to minimize steric hindrance.

IR Spectroscopy: Theoretical IR spectra, calculated using methods like DFT, can help in the assignment of vibrational frequencies observed in experimental spectra. For instance, in a study of a complex chlorophenyl-substituted piperidine derivative, DFT calculations at the B3LYP/6-31G(d,p) level were used to optimize the geometry and calculate the vibrational frequencies. nih.govnih.govresearchgate.net For 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-, characteristic vibrational modes would include N-H stretching of the primary amine and the secondary amine in the piperidine ring, C-H stretching of the aromatic and aliphatic portions, and the C-Cl stretching of the chlorophenyl group.

Spectroscopic TechniquePredicted Key Features for 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-
1H NMRDistinct signals for aromatic protons, benzylic protons, and piperidine ring protons. The chemical shifts of piperidine protons would be indicative of their axial/equatorial positions.
13C NMRSignals for the carbon atoms of the chlorophenyl ring, the benzylic carbon, and the piperidine ring carbons. The chemical shifts would be influenced by the presence of the nitrogen and chlorine atoms.
IR SpectroscopyCharacteristic absorption bands for N-H stretching (amine and piperidine), aromatic and aliphatic C-H stretching, and C-Cl stretching.

De Novo Drug Design and Virtual Screening Based on Compound Scaffolds

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to present substituents in well-defined three-dimensional orientations. The 4-aminopiperidine scaffold, in particular, has been the subject of drug discovery efforts, including its use in the development of inhibitors for various biological targets. nih.gov

De Novo Drug Design: This computational approach involves the design of novel molecules with desired pharmacological properties from scratch. The 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- scaffold could serve as a starting point for de novo design. The piperidine ring provides a rigid core, while the amino group and the chlorophenylmethyl substituent offer points for further functionalization to optimize interactions with a specific biological target. Computational tools can be used to "grow" molecular fragments from these points to design novel ligands with high predicted affinity and selectivity. For example, knowledge-based and structure-based design strategies have been successfully applied to other piperidine-containing scaffolds. acs.orgacs.org

Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. The 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- scaffold can be used to define a search query for similarity-based virtual screening, where databases are searched for molecules with similar structural or electronic features. Alternatively, in structure-based virtual screening, libraries of compounds can be docked into the active site of a target protein to predict their binding affinity and pose. The piperidine scaffold is frequently utilized in the construction of compound libraries for virtual screening campaigns against various diseases. sciengpub.irresearchgate.net The specific substitution pattern of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- could be particularly useful in designing focused libraries for targets where interactions with a substituted aromatic ring and a basic nitrogen are desirable.

Metabolism and Biotransformation Research Excluding Human Pharmacokinetics and Toxicity

Identification of Major Metabolites in In Vitro Systems (e.g., Microsomes, Hepatocytes)

In vitro systems such as liver microsomes and hepatocytes are instrumental in identifying the primary metabolites of a compound. For the 4-aminopiperidine (B84694) class of compounds, several major metabolic transformations have been identified. nih.govnih.gov While direct experimental data for 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- is not available, the following metabolites can be anticipated based on the metabolism of similar structures.

A primary metabolic route for many 4-aminopiperidine derivatives is N-dealkylation . nih.govnih.gov This process would involve the removal of the substituent at the piperidine (B6355638) nitrogen. Another significant pathway is hydroxylation , which can occur on the aromatic ring or the piperidine ring. Oxidation of the piperidine ring can also lead to the formation of lactams .

Predicted Metabolite Metabolic Reaction General Observations in 4-Aminopiperidines
4-Amino-4-(4-chlorobenzyl)piperidineN-dealkylationA major metabolic pathway for many 4-aminopiperidine-containing drugs. nih.govnih.gov
4-Piperidinamine, 4-[(4-chloro-2-hydroxyphenyl)methyl]-Aromatic HydroxylationCommon metabolic route for compounds with phenyl rings.
4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- N-oxideN-oxidationA potential, though often minor, metabolic pathway for tertiary amines. nih.gov
5-(4-Amino-4-(4-chlorobenzyl)piperidin-2-one)Ring α-oxidationLeads to the formation of a lactam metabolite. nih.gov

Enzymatic Pathways Involved in Biotransformation

The biotransformation of drug-like molecules is predominantly carried out by a superfamily of enzymes known as Cytochrome P450s, as well as other non-CYP enzymes.

The Cytochrome P450 (CYP) system is a major contributor to the metabolism of a vast array of compounds. For the 4-aminopiperidine class, CYP3A4 has been identified as a major isoform responsible for N-dealkylation reactions. nih.govnih.gov Other CYP isoforms, such as CYP2D6 , have also been shown to contribute significantly to the metabolism of certain 4-aminopiperidine drugs, particularly in hydroxylation reactions. nih.gov For instance, in the metabolism of the piperidine-containing drug thioridazine, CYP1A2 and CYP3A4 are the main enzymes for N-demethylation and 5-sulfoxidation, while CYP2D6 is primarily responsible for ring sulfoxidation. clinpgx.orgresearchgate.net Similarly, the N-depropylation of another substituted piperidine is mediated by multiple P450 enzymes, with CYP2D6 playing a major role. doi.org

CYP Isoform Predicted Role in Metabolism of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- Supporting Evidence from Related Compounds
CYP3A4 Likely the primary enzyme mediating N-dealkylation.A major contributor to the N-dealkylation of numerous 4-aminopiperidine drugs. nih.govnih.gov
CYP2D6 Potential involvement in aromatic or aliphatic hydroxylation.Significantly contributes to the metabolism of several 4-aminopiperidine drugs. nih.gov
CYP1A2 Possible minor role in N-dealkylation or other oxidative pathways.Involved in the N-demethylation of the piperidine-type drug thioridazine. clinpgx.orgresearchgate.net

While CYPs are the primary drivers of phase I metabolism, other enzymes can also be involved. For amine-containing compounds, flavin-containing monooxygenases (FMOs) can catalyze N-oxidation. nih.gov However, for many 4-aminopiperidine drugs, CYP-mediated metabolism appears to be the predominant pathway. nih.gov

Mechanistic Understanding of Metabolite Formation and Pathways

The formation of metabolites from 4-aminopiperidine derivatives is a result of specific chemical reactions catalyzed by metabolic enzymes. The N-dealkylation process, for example, is initiated by the abstraction of a hydrogen atom from the carbon alpha to the nitrogen by a reactive oxygen species of the CYP enzyme. This is followed by the formation of an unstable carbinolamine intermediate which then spontaneously cleaves to yield the dealkylated amine and a corresponding aldehyde or ketone.

Theoretical studies on 4-aminopiperidine drugs suggest that the interaction between the substrate and the active site of the CYP enzyme is crucial. nih.govnih.gov Specifically, the 4-amino group of the piperidine ring may form a hydrogen bond with key amino acid residues, such as serine 119 in CYP3A4, which helps to position the molecule correctly for catalysis. nih.govnih.gov

Impact of Metabolites on Biological Activity and Target Interactions

The metabolites of a parent compound can have different pharmacological profiles, ranging from being inactive to possessing similar, enhanced, or even different biological activities. For instance, the metabolites of some piperidine derivatives have been shown to retain biological activity. nih.govscielo.br The biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} derivatives showed antibacterial and enzyme inhibitory activities. scielo.br Similarly, certain 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have exhibited significant analgesic activity. nih.gov

Without specific data for the metabolites of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-, their impact on biological activity remains speculative. However, it is plausible that N-dealkylation could alter the molecule's affinity for its biological targets. Hydroxylation of the aromatic ring could either increase or decrease activity and may also facilitate further phase II metabolism and excretion.

Analytical Methodologies for Research and Characterization of the Compound

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are paramount for separating 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- from impurities and for its quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

Given the presence of polar functional groups (primary and secondary amines) and a relatively high molecular weight, reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-. A well-developed HPLC method can provide information on the compound's purity and can be used for quantification.

A typical starting point for method development would involve a C18 stationary phase, which is effective for separating compounds with moderate polarity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The inclusion of a buffer is crucial to control the ionization state of the amine groups, which significantly influences retention and peak shape. An acidic mobile phase (e.g., using formic acid or phosphoric acid) would ensure the protonation of the amine groups, leading to better interaction with the stationary phase and improved peak symmetry.

Detection is commonly achieved using an ultraviolet (UV) detector, as the chlorophenyl group is expected to have a significant UV absorbance. The selection of an appropriate wavelength, likely around 220-230 nm where the phenyl ring exhibits strong absorbance, is critical for achieving high sensitivity. A photodiode array (PDA) detector could also be employed to obtain the full UV spectrum of the peak, aiding in peak identification and purity assessment.

For quantitative analysis, a calibration curve would be constructed by analyzing a series of standards of known concentration. This allows for the accurate determination of the concentration of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- in a sample. The method would need to be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to established guidelines.

Table 1: Proposed HPLC Method Parameters

Parameter Suggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 20-80% B over 20 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 225 nm

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- by GC can be challenging due to its low volatility and the presence of polar amine groups, which can lead to poor peak shape and thermal degradation in the injector and column. Therefore, derivatization is often a necessary step to increase the compound's volatility and thermal stability.

A common derivatization strategy for primary and secondary amines is acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride. This process replaces the active hydrogens on the nitrogen atoms with acyl groups, making the molecule less polar and more volatile.

The derivatized compound can then be analyzed on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl/95% methylpolysiloxane stationary phase. The temperature program would need to be optimized to ensure good separation from any impurities or by-products of the derivatization reaction.

Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC-MS provides the added advantage of structural information based on the fragmentation pattern of the derivatized molecule, which can be used to confirm its identity.

Table 2: Proposed GC Method Parameters (after derivatization)

Parameter Suggested Condition
Derivatizing Agent Trifluoroacetic anhydride (TFAA)
Column 5% Phenyl/95% Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Detector FID or MS
MS Ionization Mode Electron Ionization (EI)

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-, a combination of ¹H, ¹³C, and 2D-NMR experiments would provide a comprehensive picture of its molecular framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the chlorophenyl group, the protons of the piperidine (B6355638) ring, the benzylic methylene (B1212753) protons, and the protons of the amine groups. The aromatic protons would likely appear as two doublets in the region of 7.0-7.4 ppm. The benzylic protons would be expected to be a singlet or a multiplet around 2.5-2.8 ppm. The piperidine ring protons would give rise to a complex pattern of multiplets in the aliphatic region (1.5-3.5 ppm). The amine protons (NH and NH₂) would appear as broad singlets that are exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would appear in the range of 120-140 ppm, with the carbon attached to the chlorine atom being deshielded. The benzylic carbon would be expected around 40-50 ppm. The carbons of the piperidine ring would resonate in the aliphatic region, typically between 30 and 60 ppm.

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, helping to assign the complex multiplets of the piperidine ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic CH (ortho to Cl) 7.2-7.4 (d) 128-130
Aromatic CH (meta to Cl) 7.0-7.2 (d) 130-132
Aromatic C-Cl - 132-134
Aromatic C-CH₂ - 138-140
Benzylic CH₂ 2.5-2.8 (s) 40-45
Piperidine CH (C4) 1.5-1.8 (m) 45-50
Piperidine CH₂ (C2, C6) 2.8-3.2 (m) 48-52
Piperidine CH₂ (C3, C5) 1.6-1.9 (m) 30-35
NH₂ variable (broad s) -
NH variable (broad s) -

Mass Spectrometry (MS) and High-Resolution MS (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-, electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing a prominent protonated molecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound with high accuracy.

Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion in an MS/MS experiment would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the benzylic C-C bond, leading to the formation of a chlorobenzyl cation (m/z 125/127) and a piperidinamine radical cation. Another characteristic fragmentation would be the loss of the amino group from the piperidine ring. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a distinctive feature in the mass spectrum for all chlorine-containing fragments.

Table 4: Predicted Key Mass Fragments

m/z Proposed Fragment
[M+H]⁺ Protonated molecular ion
125/127 [Cl-C₆H₄-CH₂]⁺
M - 16 Loss of NH₂
M - 124 Loss of the chlorobenzyl group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amines would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C stretching of the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region. A characteristic C-Cl stretching band would be expected in the fingerprint region, typically around 700-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-, recorded in a solvent such as methanol or ethanol, would be dominated by the absorption of the chlorophenyl chromophore. It would be expected to show a strong absorption band (π → π* transition) in the range of 220-230 nm and a weaker band (benzenoid band) around 260-280 nm.

Table 5: Predicted Spectroscopic Data

Technique Characteristic Features
IR (cm⁻¹) 3300-3500 (N-H stretch), 3000-3100 (aromatic C-H stretch), 2800-3000 (aliphatic C-H stretch), 1450-1600 (aromatic C=C stretch), 700-800 (C-Cl stretch)
UV-Vis (nm) ~225 (strong), ~270 (weak)

Hyphenated Techniques for Complex Mixture Analysis in Research

Hyphenated analytical techniques, which combine a separation method with a spectroscopic method, are indispensable for the analysis of complex mixtures containing piperidine derivatives, especially in biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the detection and quantification of piperidine derivatives in biological samples due to its high sensitivity and selectivity. In a research context, LC-MS/MS can be employed to study the pharmacokinetics and metabolism of compounds like "4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-".

The methodology generally involves the separation of the analyte from the matrix components using a liquid chromatograph, followed by ionization and detection by a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) enhances the selectivity of the analysis, which is crucial when dealing with complex biological matrices such as plasma or urine.

For instance, a study on the in vitro metabolism of tepotinib, a compound containing a piperidine ring, utilized LC-MS/MS to identify its metabolites. The piperidine ring was shown to undergo bioactivation to form iminium intermediates, which were trapped using potassium cyanide and subsequently identified by LC-MS/MS nih.gov. This highlights the capability of LC-MS/MS in elucidating metabolic pathways of piperidine-containing compounds.

A typical LC-MS/MS method for a related 4-aminopiperidine (B84694) derivative might involve the following parameters, which are presented here as an illustrative example:

ParameterExample Condition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, sub-2 µm)
Mobile Phase Gradient elution with a mixture of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol), often containing a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray ionization (ESI) in positive ion mode, as the amine functional groups in the piperidine ring are readily protonated.
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of the parent compound
Product Ions (Q3) Specific fragment ions characteristic of the compound's structure

This table is a generalized representation and specific parameters would need to be optimized for the analysis of "4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-".

Gas chromatography-mass spectrometry (GC-MS) is another valuable hyphenated technique for the analysis of volatile and thermally stable compounds. For piperidine derivatives, GC-MS can be used for identification and quantification, particularly in forensic and toxicological applications. The compound of interest may require derivatization to increase its volatility and thermal stability for GC analysis.

In a study of the constituents of Piper guineense, GC-MS analysis led to the identification of several piperidine alkaloids nih.gov. This demonstrates the utility of GC-MS in the characterization of complex mixtures containing piperidine-based compounds. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization.

A hypothetical GC-MS method for the analysis of "4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-" could employ the following conditions:

ParameterExample Condition
GC System Gas chromatograph with a capillary column
Column A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) with a length of 15-30 m and an internal diameter of 0.25 mm.
Carrier Gas Helium or hydrogen at a constant flow rate.
Injection Mode Split or splitless injection, depending on the concentration of the analyte.
Temperature Program A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure the separation of components with different boiling points.
MS System Quadrupole or ion trap mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range A mass range of m/z 50-500 is typically sufficient to capture the molecular ion and characteristic fragment ions.

This table is a generalized representation and specific parameters would need to be optimized for the analysis of "4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-".

Advanced Techniques for Solid-State Characterization (e.g., X-ray Diffraction, Differential Scanning Calorimetry)

The solid-state properties of a compound are critical for its handling, formulation, and stability. Techniques such as X-ray diffraction and differential scanning calorimetry provide valuable information about the crystalline structure and thermal behavior of a substance.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. For a novel compound like "4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-", obtaining a single crystal suitable for XRD analysis would provide unambiguous proof of its chemical structure, including the stereochemistry and conformation of the piperidine ring.

For example, the crystal structure of t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime was determined by single-crystal XRD, revealing that the piperidine ring adopts a chair conformation researchgate.net. Similarly, studies on N-benzylpiperidine derivatives have utilized XRD to elucidate their molecular structures researchgate.netnih.gov. These examples underscore the importance of XRD in the structural characterization of substituted piperidines.

The data obtained from an XRD analysis includes the crystal system, space group, and unit cell dimensions, as shown in the illustrative table below for a related piperidine derivative.

Crystallographic ParameterExample Data for a Related Piperidine Derivative researchgate.net
Crystal System Monoclinic
Space Group P1 21/c 1
a (Å) 19.5024(9)
b (Å) 8.7503(4)
c (Å) 11.6500(6)
β (°) 100.846(2)
Volume (ų) 1952.58(16)
Z 4

This table presents example data for a related compound and does not represent the actual data for "4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-".

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine the melting point, purity, and thermal stability of a compound. It can also be used to study polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure.

In the characterization of a sulfamethazine-piperidine salt, DSC was used in conjunction with other techniques to confirm the formation of the salt and to study its thermal properties iucr.orgnih.gov. The DSC thermogram provides information on endothermic events such as melting and exothermic events such as decomposition.

A typical DSC analysis would provide the following information:

Thermal EventExample Temperature (°C)
Onset of Melting 150 - 170
Peak Melting Point 170 - 190
Decomposition > 200

This table provides a hypothetical range of temperatures for a compound of this class and does not represent actual data for "4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-".

Future Research and Challenges for 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-

The exploration of novel chemical entities is a cornerstone of therapeutic innovation. The compound 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- represents a scaffold with potential for further investigation. However, a comprehensive search of publicly available scientific literature and databases did not yield specific research data on this exact molecule. Therefore, this article outlines prospective future research directions and challenges based on general principles of medicinal chemistry and drug discovery, as they would apply to a novel compound of this nature.

Q & A

Q. Table 1: Synthesis Optimization Parameters

VariableOptimal RangeReference
SolventDichloromethane
CatalystNaOH/NH₄OAc
Temperature25–50°C
Reaction Time12–24 hours

Advanced: How can computational methods predict reactivity and selectivity in modifying this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms (ICReDD methodology) enable prediction of reaction pathways and regioselectivity. For example:

  • ICReDD Approach: Combines computational modeling with experimental data to narrow down optimal conditions, reducing trial-and-error cycles .
  • Key Metrics: Activation energy barriers and frontier molecular orbital (FMO) analysis predict sites for electrophilic/nucleophilic attacks on the piperidine ring .

Methodology:

Use Gaussian or ORCA software for FMO calculations.

Validate predictions with small-scale experiments (e.g., substituent screening) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • HPLC: For purity assessment (>99% achievable via gradient elution with methanol/buffer mobile phases) .
  • NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., 4-chlorophenyl methyl group at δ 2.5–3.5 ppm for piperidine protons) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (e.g., C₁₂H₁₅ClN₂) .

Q. Table 2: Key Analytical Parameters

TechniqueCritical ParametersReference
HPLCMethanol:Buffer (65:35), pH 4.6
NMRCDCl₃ solvent, 400 MHz
HRMSESI+ mode, m/z 230.0845

Advanced: How to resolve contradictions in reported pharmacological activities of this compound?

Answer:
Contradictions in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) often arise from assay variability or structural analogs. Strategies include:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and controls .
  • Structural Validation: Compare activity of 4-[(4-chlorophenyl)methyl] derivatives with minor substituent changes (e.g., methyl vs. sulfonyl groups) .
  • Meta-Analysis: Use platforms like PubChem BioActivity Data to aggregate and statistically analyze results .

Case Study:
A 2022 study found that replacing the piperidine N-H with a methyl group reduced dopamine receptor affinity by 60%, highlighting substituent sensitivity .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Gloves, lab coat, and goggles to avoid skin/eye contact (risk code: H315/H319) .
  • Ventilation: Use fume hoods due to potential respiratory irritation (H335) .
  • Waste Disposal: Segregate halogenated waste for professional treatment .

Critical Steps:

  • Avoid prolonged exposure; monitor for symptoms like dizziness (H336) .
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced: How does the electronic environment of the piperidine ring influence reactivity?

Answer:
The piperidine ring’s electron density is modulated by the 4-chlorophenyl group (electron-withdrawing) and methyl substituent (steric effects). Key findings:

  • Nucleophilicity: The amine group’s reactivity decreases due to conjugation with the aromatic ring, requiring stronger electrophiles for functionalization .
  • Steric Effects: Substituents at the 4-position hinder axial attack, favoring equatorial reaction pathways (confirmed by X-ray crystallography) .

Methodology:

  • Perform Hammett σ analysis to quantify electronic effects .
  • Use molecular docking to map steric interactions in enzyme binding pockets .

Retrosynthesis Analysis

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Reactant of Route 1
4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-
Reactant of Route 2
4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.